molecular formula C22H25N5O2 B2955971 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea CAS No. 337920-15-7

3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea

Numéro de catalogue: B2955971
Numéro CAS: 337920-15-7
Poids moléculaire: 391.475
Clé InChI: NTHQOTMWTLJUNG-SRZZPIQSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea is a structurally complex urea derivative featuring a piperazine core substituted with a 4-methoxyphenyl group, an α,β-unsaturated enenitrile (cyanoethenyl) moiety, and a 4-methylphenyl urea terminal group. The conjugated cyano group and extended π-system may enhance binding affinity through electronic interactions, while the 4-methoxyphenylpiperazine motif is common in CNS-targeting agents (e.g., antipsychotics) due to its ability to modulate serotonin or dopamine receptors .

Propriétés

IUPAC Name

1-[(E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-17-3-5-18(6-4-17)24-22(28)25-21(11-12-23)27-15-13-26(14-16-27)19-7-9-20(29-2)10-8-19/h3-11H,13-16H2,1-2H3,(H2,24,25,28)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHQOTMWTLJUNG-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(=CC#N)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N/C(=C\C#N)/N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Substitution Reaction: The piperazine intermediate is then reacted with 4-methylphenyl isocyanate to form the urea derivative.

    Addition of the Cyano Group: The final step involves the addition of the cyano group to the ethylene bridge, which is achieved through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Applications De Recherche Scientifique

3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders due to its ability to interact with neurotransmitter receptors.

    Pharmacology: It is used in research to understand its binding affinity and efficacy in modulating receptor activity.

    Biochemistry: It serves as a tool to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to changes in cellular signaling pathways. This interaction can result in therapeutic effects such as the alleviation of symptoms in neurological disorders.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of urea-piperazine hybrids, which exhibit variations in aryl substituents, linker groups, and electronic properties. Below is a comparative analysis with key analogs from the literature:

Table 1: Structural and Physicochemical Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) ESI-MS [M+H]+ Notable Features
Target Compound 4-Methoxyphenylpiperazine, 4-methylphenylurea, α,β-unsaturated cyano group ~447.5* N/A N/A Unique enenitrile linker; potential for enhanced π-stacking and H-bonding
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) 3-Fluorophenyl, thiazole-piperazine-hydrazinyl linker 484.2 85.1 484.2 Thiazole linker improves solubility; fluorophenyl enhances metabolic stability
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) Hydroxy-methoxybenzylidene hydrazine, trifluoromethylphenyl 667.9 70.7 667.9 Bulky substituents may hinder membrane permeability; strong H-bond donors
1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea Imidazole, 4-methoxyphenylpropylidene ~424.5* N/A N/A Imidazole enhances metal-binding capacity; rigid propylidene linker
3-[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea Chloropyridinylhydrazine, 4-chlorophenyl ~510.9* N/A N/A Chlorine atoms increase lipophilicity; pyridine ring enables π-π interactions

Notes:

  • Molecular weights marked with (*) are calculated based on structural formulas.
  • The target compound’s α,β-unsaturated cyano group distinguishes it from analogs with thiazole or hydrazine linkers.
  • Unlike fluorophenyl or chlorophenyl derivatives (e.g., 11a, 11g), the 4-methylphenyl group in the target compound reduces electronegativity, which could influence pharmacokinetics (e.g., reduced CYP-mediated metabolism) .

Key Observations :

  • The target compound lacks direct bioactivity data but shares structural motifs with known bioactive analogs. For example, the 4-methoxyphenylpiperazine group in RA [2,4] () shows serotonin receptor antagonism, suggesting a possible mechanistic overlap .
  • Compounds with thiazole linkers (e.g., 11b, 11o) exhibit higher synthetic yields (>83%) compared to hydrazine-based derivatives (~70–78%), likely due to improved reaction kinetics in thiazole-forming steps .

Activité Biologique

The compound 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a cyano group , a piperazine moiety , and an urea functional group , which are significant for its biological interactions. The IUPAC name and molecular formula are as follows:

Property Details
IUPAC Name 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea
Molecular Formula C19H22N4O2
Molecular Weight 342.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The piperazine ring enhances its binding affinity to various targets, potentially influencing neurotransmitter systems, particularly those related to serotonin and dopamine pathways. The cyano group may also contribute to the compound's reactivity, impacting its pharmacokinetic properties.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antidepressant Activity : Compounds containing piperazine have been studied for their potential antidepressant effects by modulating serotonin levels.
  • Anticancer Properties : The urea moiety is often involved in the inhibition of cancer cell proliferation by interfering with cellular signaling pathways.

Study 1: Antidepressant Activity

In a study examining the antidepressant-like effects of piperazine derivatives, it was found that compounds similar to 3-[(1E)-2-cyano...] showed significant reductions in immobility time in forced swim tests, indicating potential antidepressant properties through serotonin receptor modulation.

Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results demonstrated that the presence of the cyano group significantly enhanced apoptosis in breast cancer cells, suggesting that this compound could be a candidate for further anticancer drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-[(1E)-2-cyano...], we compare it with structurally similar compounds:

Compound Key Features Biological Activity
Compound A (e.g., 4-Methylpiperazine)Lacks cyano groupModerate antidepressant activity
Compound B (e.g., Urea derivatives)Contains urea but different substituentsAnticancer activity
Compound C (e.g., Piperazine derivatives)Similar piperazine structureAntidepressant and anxiolytic effects

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.